![molecular formula C18H17N5O2 B14131677 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile CAS No. 936079-17-3](/img/structure/B14131677.png)
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with bis(2-hydroxyethyl)amino groups, and the other with dicarbonitrile groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile typically involves the diazotization of aniline derivatives followed by coupling with appropriate nucleophiles. One common method involves the reaction of 4-amino-2,3-dicyanobenzene with bis(2-hydroxyethyl)aniline under controlled conditions to form the desired diazenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications
作用机制
The mechanism of action of 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]phenylphosphonic acid
- 1,4-Bis(2-hydroxyethyl)benzene
Uniqueness
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile is unique due to its combination of diazenyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes .
属性
CAS 编号 |
936079-17-3 |
|---|---|
分子式 |
C18H17N5O2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N5O2/c19-12-14-1-2-17(11-15(14)13-20)22-21-16-3-5-18(6-4-16)23(7-9-24)8-10-25/h1-6,11,24-25H,7-10H2 |
InChI 键 |
XRLKEDUXOWVXIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C#N)C#N)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
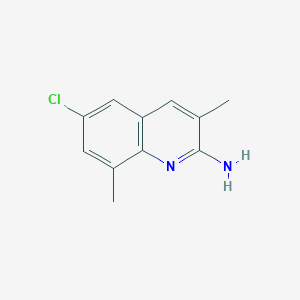
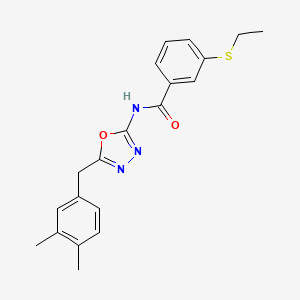
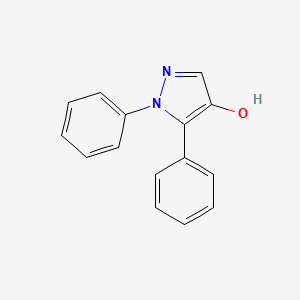
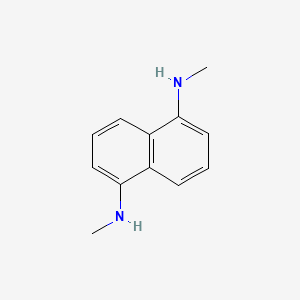
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
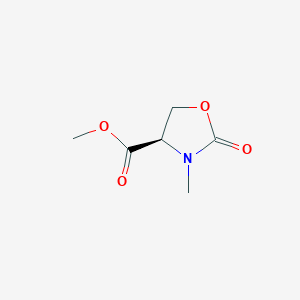
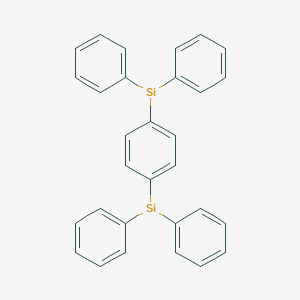
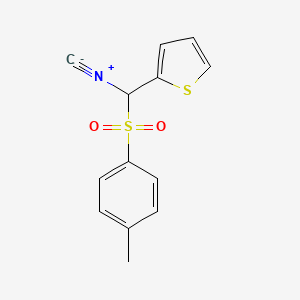
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)

